molecular formula C12H17NO2 B14384293 N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide CAS No. 90043-96-2

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide

Katalognummer: B14384293
CAS-Nummer: 90043-96-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: NFCQAKLSQMZCGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide is a chemical compound characterized by its unique structure, which includes a cyclohexene ring with a dimethyl substitution and an enamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine under controlled conditions. One common method includes the use of acid chlorides and triethylamine as a catalyst in a solvent such as tetrahydrofuran (THF). The reaction is monitored by thin-layer chromatography (TLC) and typically yields the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The enamide group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide involves its interaction with specific molecular targets. The enamide group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate group instead of an enamide.

    Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate: Contains an indolinyl group and is used in different applications.

Uniqueness

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)but-2-enamide is unique due to its specific enamide functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90043-96-2

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-(5,5-dimethyl-3-oxocyclohexen-1-yl)but-2-enamide

InChI

InChI=1S/C12H17NO2/c1-4-5-11(15)13-9-6-10(14)8-12(2,3)7-9/h4-6H,7-8H2,1-3H3,(H,13,15)

InChI-Schlüssel

NFCQAKLSQMZCGH-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)NC1=CC(=O)CC(C1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.